molecular formula C15H18ClN B13213051 6-Chloro-4-ethyl-2-methyl-3-propylquinoline

6-Chloro-4-ethyl-2-methyl-3-propylquinoline

Cat. No.: B13213051
M. Wt: 247.76 g/mol
InChI Key: AMBLPRUOFIYPOG-UHFFFAOYSA-N
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Description

6-Chloro-4-ethyl-2-methyl-3-propylquinoline is a quinoline derivative characterized by alkyl (ethyl, methyl, propyl) and chloro substituents. Quinoline derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure. The substituents in this compound influence its electronic properties, solubility, and intermolecular interactions.

Properties

Molecular Formula

C15H18ClN

Molecular Weight

247.76 g/mol

IUPAC Name

6-chloro-4-ethyl-2-methyl-3-propylquinoline

InChI

InChI=1S/C15H18ClN/c1-4-6-13-10(3)17-15-8-7-11(16)9-14(15)12(13)5-2/h7-9H,4-6H2,1-3H3

InChI Key

AMBLPRUOFIYPOG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=CC(=CC2=C1CC)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 6-Chloro-4-ethyl-2-methyl-3-propylquinoline involves several steps. One common method includes the reaction of 4-ethyl-2-methylquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position. The propyl group can be introduced through an alkylation reaction using propyl bromide in the presence of a base like potassium carbonate .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

6-Chloro-4-ethyl-2-methyl-3-propylquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities.

Scientific Research Applications

6-Chloro-4-ethyl-2-methyl-3-propylquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential antimicrobial and antiviral properties. It is also used in the development of fluorescent probes for biological imaging.

    Medicine: Quinoline derivatives, including 6-Chloro-4-ethyl-2-methyl-3-propylquinoline, are investigated for their potential as antimalarial, anticancer, and anti-inflammatory agents.

    Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-ethyl-2-methyl-3-propylquinoline involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms, leading to their death. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Substituent Analysis

The substituents on the quinoline core dictate physicochemical and biological properties. Below is a comparative analysis of key substituents in related compounds:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)
6-Chloro-4-ethyl-2-methyl-3-propylquinoline Cl, C₂H₅, CH₃, C₃H₇ Alkyl, chloro ~275 (estimated)
6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline Cl, cyclopropyl, CF₃ Cycloalkyl, trifluoromethyl 271.67
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid Cl, 4-isopropylphenyl, COOH Aryl, carboxylic acid 327.79
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate Cl, CH₃, C₆H₅, COOEt Ester, phenyl 353.83
6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline Cl, 4-methylpiperazinyl, piperidinyl Heterocyclic amines ~375 (estimated)

Key Observations :

  • Electron-Withdrawing vs.
  • Polarity and Solubility : Carboxylic acid () and ester () groups increase polarity, improving aqueous solubility compared to the hydrophobic alkyl/chloro combination in the target compound.
  • Biological Interactions : Piperazine/piperidine substituents () introduce basic nitrogen atoms, enabling salt formation and receptor binding, unlike the target’s neutral alkyl groups.

Electronic and Steric Effects

  • Trifluoromethyl (CF₃) : In , CF₃ creates a steric bulk and electron-deficient ring, favoring interactions with electron-rich biological targets (e.g., enzyme active sites).
  • Cyclopropyl : The strained cyclopropyl group in may enhance metabolic stability by resisting oxidative degradation compared to the target’s linear propyl chain.
  • Phenyl vs.

Crystal Packing and Intermolecular Interactions

  • Hydrogen Bonding : The carboxylic acid in and ester in facilitate hydrogen bonding, influencing crystalline lattice stability. The target compound, lacking polar groups, likely relies on weaker van der Waals forces .
  • π-π Interactions: Compounds with phenyl () or quinoline systems () exhibit π-π stacking, whereas the target’s alkyl substituents minimize such interactions.

Biological Activity

6-Chloro-4-ethyl-2-methyl-3-propylquinoline is a member of the quinoline family, which is known for its diverse biological activities. This compound has garnered attention in scientific research for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

6-Chloro-4-ethyl-2-methyl-3-propylquinoline features a chloro substituent at the 6-position and ethyl, methyl, and propyl groups at various positions on the quinoline ring. This unique structure contributes to its biological properties.

The biological activity of 6-Chloro-4-ethyl-2-methyl-3-propylquinoline is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA gyrase, which is crucial for bacterial DNA replication.
  • Membrane Interaction : Similar to other quinolines, it may interact with lipid membranes, affecting cellular integrity and function.
  • Oxidative Stress Induction : Some studies suggest that quinoline derivatives can induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that 6-Chloro-4-ethyl-2-methyl-3-propylquinoline exhibits promising antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of 6-Chloro-4-ethyl-2-methyl-3-propylquinoline

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and leukemia (CCRF-CEM).

Case Study: Anticancer Efficacy

In a study conducted using MCF-7 breast cancer cells, treatment with 6-Chloro-4-ethyl-2-methyl-3-propylquinoline resulted in:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.
  • Mechanism of Action : The compound induced apoptosis through the activation of caspase pathways.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-78.5
CCRF-CEM10.0
HeLa12.5

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